Malate

Malolactic Fermentation Stereospecificity Food Microbiology

Generic dicarboxylic acid substitution risks compromised metabolism and flavor. Malate (CAS 149-61-1), the ionized form of malic acid, requires enantiomer-specific selection: L-malate is rapidly metabolized in vivo; D-malate is excreted unchanged. • L-Malate enables efficient malolactic fermentation for winemaking • DL-Malic acid at 0.6% fresh weight optimizes silage lactic acid production • 558 g/L water solubility ensures rapid effervescent dissolution • Smooth, lingering sourness masks high-intensity sweetener aftertaste Specify enantiomeric form for your application.

Molecular Formula C4H4O5-2
Molecular Weight 132.07 g/mol
CAS No. 149-61-1
Cat. No. B086768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalate
CAS149-61-1
Synonymscalcium (hydroxy-1-malate) hexahydrate
malate
malic acid
malic acid, (R)-isomer
malic acid, calcium salt, (1:1), (S)-isomer
malic acid, disodium salt
malic acid, disodium salt, (R)-isomer
malic acid, disodium salt, (S)-isomer
malic acid, magnesium salt (2:1)
malic acid, monopotassium salt, (+-)-isomer
malic acid, potassium salt, (R)-isomer
malic acid, sodium salt, (+-)-isome
Molecular FormulaC4H4O5-2
Molecular Weight132.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-]
InChIInChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2
InChIKeyBJEPYKJPYRNKOW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malate Procurement & Selection Overview


Malate, the ionized form of malic acid (2-hydroxybutanedioic acid), is a C4-dicarboxylic acid central to cellular metabolism and widely employed as a food acidulant, pharmaceutical excipient, and industrial intermediate [1]. It exists as two stereoisomers, L- and D-malate, though only the L-form occurs naturally [2]. Synthetic production yields DL-malate, a racemic mixture [3]. This compound's physicochemical profile—high water solubility (558 g/L at 20°C), moderate acidity (pKa₁ 3.40, pKa₂ 5.20), and chiral properties—defines its utility across diverse applications [1].

Isomer Options L-, D-, and DL-malate forms for chiral-specific selection
Solubility Profile High aqueous solubility supports liquid formulation workability
Acidity Range Moderate acidity profile suitable for pH adjustment workflows

Generic Acidulant Substitution Risks for Malate


Simple substitution among dicarboxylic acids (e.g., citric, fumaric, succinic) is not chemically or functionally valid. Critical differentiators include enantiomer-specific metabolic activity, solubility in aqueous and organic media, sensory profile (sourness onset and duration), chelation strength, and hygroscopicity. For instance, L-malate is rapidly metabolized in vivo whereas D-malate is excreted unchanged [1], and fumaric acid's limited water solubility precludes its use in certain liquid formulations [2]. Thus, generic replacement risks compromised product stability, altered flavor profiles, or reduced bioavailability.

Stereoisomer Metabolism
L-malate is rapidly metabolized; D-malate is excreted unchanged. Racemic or D-isomer may not replicate biological function.
Solubility Mismatch
Fumaric acid has limited water solubility, restricting its use in liquid systems. Citric acid does not offer the same sensory duration.
Sensory Profile Shift
Malic acid provides prolonged sourness and fruit authenticity; citric acid gives a sharp burst. Interchange may alter product taste.

Malate Comparative Evidence


MLF Stereospecificity in Lactic Acid Bacteria

In Lactobacillus collinoides, the malolactic enzyme exhibits clear stereospecificity. L-Malic acid supports a significantly higher fermentation rate than D-malic acid or the racemic DL-mixture under identical conditions [1].

MLF Stereospecificity
Head-to-head
L-malic acid (37 mM) supports rapid MLF in L. collinoides, while D-malic acid and racemic mixture show markedly slower fermentation under identical conditions (pH 4.9).
Supports L-malate selection for stereospecific MLF workflows.
D-malate may accumulate, impacting flavor and stability.
Malolactic Fermentation Stereospecificity Food Microbiology

Silage Fermentation: DL-Malic vs. D-Malic

In alfalfa silage, DL-malic acid and L-malic acid are significantly more effective fermentation aids than D-malic acid, as demonstrated by higher lactic acid production and improved silage quality [1].

Silage Fermentation
Head-to-head
DL-malic acid (0.6% FW) produced the highest lactic acid concentration in alfalfa silage; D-malic acid was significantly less effective. L- and DL- forms outperformed D- form.
Reported fermentation aid ranking; DL- and L-malate preferred.
D-malic acid showed negligible fermentation benefit.
Animal Feed Silage Additive Fermentation Optimization

Phase Behavior: DL-Malic vs. Fumaric Acid

DL-Malic acid exhibits fundamentally different solid-liquid equilibrium behavior than fumaric acid in aqueous systems. Ternary phase diagrams reveal that fumaric acid's crystalline region is significantly larger than that of DL-malic acid across all studied temperatures .

Crystallization Region
Data to verify
Fumaric acid crystalline region (III) significantly larger than DL-malic acid region (II) across 283–333 K in ternary system.
Process parameters differ; data require verification.
Source absent; confirm with experimental phase diagrams.
Crystallization Solid-Liquid Equilibrium Process Engineering

Sourness Profile: Malic vs. Citric Acid

In fruit-flavored beverages, malic acid provides a more prolonged sour sensation compared to citric acid, despite having a higher pH. This results in a smoother, more true-to-fruit flavor roundness, whereas citric acid delivers a sharper, more immediate burst [1].

Sourness Profile
Reported
Malic acid delivers higher relative sourness and prolonged lingering sensation vs. citric acid's sharp burst in fruit-flavored beverage model.
Sensory context-dependent; not directly interchangeable.
Panel evaluation; may vary with matrix.
Flavor Chemistry Sensory Science Beverage Formulation

Solid-State Properties: Malic vs. Citric & Tartaric

Malic acid possesses lower hygroscopicity than citric or tartaric acid, and a lower melting point, facilitating easier incorporation into molten confections and improving shelf stability in dry blends .

Solid-State Properties
Class-level
Lower hygroscopicity than citric or tartaric acid; melting point ~130°C (DL-form). Improves dry blend stability and molten confection processing.
Class-level property inference; verify lot-specific behavior.
Hygroscopicity data not source-verified.
Confectionery Processing Physical Properties Solid Formulation

Malate Application Scenarios


Wine & Cider Deacidification via MLF

L-Malate is the exclusive substrate for efficient malolactic fermentation (MLF) by lactic acid bacteria. Studies show L-malic acid supports significantly faster MLF than D-malic acid or racemic mixtures [1]. Winemakers requiring controlled deacidification must select L-malic acid or L-malate salts; D-malate or racemic DL-malate will not undergo fermentation and may accumulate, altering flavor and stability [1].

Alfalfa Silage Preservation

For optimal silage fermentation, DL-malic acid at 0.6% fresh weight significantly increases lactic acid production and improves overall fermentation quality compared to D-malic acid or untreated controls [1]. L-malic acid shows comparable efficacy, but D-malic acid is ineffective [1]. Feed manufacturers should specify DL-malic or L-malic acid in additive formulations; D-malic acid offers no value in this application.

Fruit Flavor Authenticity: Beverages & Confectionery

Malic acid delivers a smooth, lingering sourness and true-to-fruit flavor roundness, in contrast to citric acid's sharp burst [1]. It also effectively masks the aftertaste of high-intensity sweeteners [1]. Its lower hygroscopicity and melting point facilitate dry blending and molten confection processing [2]. Formulators aiming for premium fruit authenticity or improved sweetener synergy should prioritize malic acid over citric or tartaric acids.

Effervescent Tablets & Oral Care

Malic acid's high water solubility (558 g/L at 20°C) [1] and lower hygroscopicity relative to citric acid [2] make it an ideal acid source in effervescent systems (e.g., antacids, vitamin C tablets) and mouthwashes. It provides rapid dissolution and pleasant tartness while minimizing moisture-related degradation during storage. Procurement specifications should verify acid purity and moisture content to ensure consistent effervescence.

Application
Selection Property
Validation Focus
Wine & Cider Deacidification via MLF
L-malate stereoisomer for enzymatic conversion
Stereospecificity in lactic acid bacteria
Alfalfa Silage Preservation
DL- or L-malic acid as fermentation aid
Lactic acid production and silage quality endpoints
Fruit Flavor Authenticity (Beverages & Confectionery)
Malic acid sustained sourness and flavor roundness
Sensory panel and sweetener synergy
Effervescent Tablets & Oral Care
High solubility and low hygroscopicity
Dissolution rate and moisture stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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